Structure and properties of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Structure and properties of Benzyl N-acetyl-4,6-O-benzylidene normuranic acid
Synonyms: Benzyl N-acetyl-4,6-O-benzylidene normuranic acid; Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside.[1]
Executive Summary & Chemical Identity[2]
Benzyl N-acetyl-4,6-O-benzylidene normuramic acid (CAS: 14595-22-3) is a highly specialized, orthogonal protected carbohydrate building block used in the chemical synthesis of peptidoglycan fragments and glycopeptide antibiotics.
Unlike standard muramic acid derivatives—which possess a lactic acid ether (1-carboxyethyl) at the C3 position—this "nor" derivative contains a glycolic acid ether (carboxymethyl) at C3. This subtle structural difference (loss of a methyl group) makes it an invaluable probe for studying the steric requirements of bacterial enzymes (Mur ligases) and for synthesizing non-natural bacterial cell wall analogues to combat antimicrobial resistance.
Physicochemical Profile[2][3]
| Property | Specification |
| CAS Number | 14595-22-3 |
| Molecular Formula | C₂₄H₂₇NO₈ |
| Molecular Weight | 457.47 g/mol |
| IUPAC Name | Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside |
| Core Scaffold | Glucosamine (GlcNAc) |
| C3 Modification | Carboxymethyl ether (Normuramic acid moiety) |
| Protection 1 (Anomeric) | Benzyl glycoside (Stable to base, cleaved by hydrogenolysis) |
| Protection 2 (C4, C6) | Benzylidene acetal (Locks conformation, cleaved by acid) |
| Solubility | Soluble in DMF, DMSO, CHCl₃; Poorly soluble in water |
Structural Analysis & Synthetic Logic
The utility of this molecule lies in its orthogonal protection strategy . In complex oligosaccharide synthesis, the ability to selectively manipulate specific hydroxyl groups is paramount.
The "Normuramic" Distinction
Standard muramic acid (MurNAc) is the defining sugar of bacterial peptidoglycan. The "Nor" analogue lacks the C3-methyl group found in the lactate side chain.
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MurNAc: C3–O–CH(CH₃)–COOH
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NorMurNAc: C3–O–CH₂–COOH
Why this matters: The absence of the methyl group reduces steric bulk. Researchers use this compound to synthesize "nor-peptidoglycan" to test if the methyl group is essential for the binding affinity of MurC, MurD, MurE, and MurF ligases (enzymes that build the peptide stem). If the enzyme accepts the "nor" substrate, the methyl group is non-essential; if it rejects it, the methyl group is a critical recognition element.
Strategic Protection Groups
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Benzyl Glycoside (C1): The benzyl group at the anomeric position locks the stereochemistry (typically
) and is stable against the basic conditions required for C3 alkylation. It is removed late-stage via catalytic hydrogenation ( ). -
4,6-O-Benzylidene Acetal: This cyclic acetal serves two functions:
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Regiochemical Masking: It simultaneously protects the C4 and C6 hydroxyls, leaving only the C3 hydroxyl available for alkylation.
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Conformational Locking: The trans-decalin-like fusion of the benzylidene ring locks the glucose pyranose ring into a rigid
chair conformation, which sterically favors alkylation at C3.
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Synthesis Protocol: The "C3-Alkylation" Workflow
The synthesis of this compound requires precise regiocontrol. The following protocol outlines the conversion of the precursor (Benzyl N-acetyl-4,6-O-benzylidene-D-glucosamine) into the normuramic acid derivative.
Experimental Workflow
Pre-requisite: Start with Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside.
Step 1: Activation Dissolve the starting material in dry DMF (N,N-Dimethylformamide) under an inert atmosphere (Argon/Nitrogen). Add Sodium Hydride (NaH) (60% dispersion in oil, 2.5 equivalents) at 0°C.
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Mechanism:[2][3] NaH acts as a strong base to deprotonate the free C3-hydroxyl group, creating a highly nucleophilic alkoxide.
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Note: The 4,6-benzylidene ring prevents side reactions at C4/C6.
Step 2: Alkylation (The "Nor" Step) Add Chloroacetic acid (or Bromoacetic acid) slowly to the reaction mixture.
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Critical Distinction: To make standard muramic acid, you would use 2-chloropropionic acid. To make the normuramic acid (this topic), you MUST use Chloroacetic acid .
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Reaction:
substitution. The C3-alkoxide attacks the -carbon of the chloroacetic acid, displacing the chloride.
Step 3: Quenching and Purification Stir at room temperature for 2–4 hours. Quench with methanol/water. Acidify to pH 3 with dilute HCl to protonate the carboxylic acid. Extract with Ethyl Acetate.
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Purification: Recrystallize from Ethanol/Ether or purify via Silica Gel Flash Chromatography (DCM:MeOH gradient).
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis showing the transformation from GlcNAc to the orthogonally protected Normuramic acid derivative.
Applications in Drug Discovery & Glycobiology
Peptidoglycan Remodeling Studies
Researchers utilize this compound to synthesize MurNAc-peptide analogues . By coupling amino acids (L-Ala, D-Glu) to the free carboxylic acid at C3, scientists can create synthetic peptidoglycan fragments.
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Application: These fragments are used as substrates to test the specificity of Lysozyme and Lytic Transglycosylases .
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Insight: "Nor" derivatives often show resistance to enzymatic hydrolysis, identifying the methyl group as a key "anchor point" for enzyme docking.
Antibiotic Development (Mur Ligase Inhibitors)
The bacterial cell wall biosynthesis pathway (MurA–MurF) is a prime target for antibiotics.
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This molecule serves as a scaffold to design transition-state inhibitors.
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By modifying the C3-side chain (using the "nor" acid as a handle), medicinal chemists can probe the active site volume of MurD and MurE ligases.
Chemical Glycosylation
The C1-benzyl group can be converted into a trichloroacetimidate or thioglycoside donor after selective deprotection. This allows the "normuramic" unit to be glycosylated onto larger polymeric backbones, creating synthetic bacterial cell wall surfaces for immunological studies (vaccine development).
Visualization: Application Logic
Figure 2: Downstream utility of the molecule in enzymatic assays and polymer synthesis.
References
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Santa Cruz Biotechnology. Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid (CAS 14595-22-3).[4] Retrieved from
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MedChemExpress. Benzyl N-acetyl-4,6-O-benzylidene normuranic acid. Retrieved from
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PubChem. Muramic Acid Structure and Biology. (Contextual comparison for Nor-derivatives). Retrieved from
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Blanot, D., et al. (1994). Synthesis of benzyl N-acetyl-4,6-O-benzylidene-muramic acid and derivatives.[3] (Foundational protocol for benzylidene muramic acid synthesis).
- Gobec, S., et al.Mur Ligases as Targets for Antibiotics. (Context on the use of MurNAc analogues in drug design).
